Product packaging for Escaline(Cat. No.:CAS No. 39201-82-6)

Escaline

Cat. No.: B1605962
CAS No.: 39201-82-6
M. Wt: 225.28 g/mol
InChI Key: RHOGRSKNWDNCDN-UHFFFAOYSA-N

Description

Escaline, also known as 3,5-dimethoxy-4-ethoxyphenethylamine, is a synthetic psychedelic compound belonging to the phenethylamine class. It is a structural analog of mthis compound and part of the "scaline" family of compounds, characterized by a 4-alkoxy substitution on the 3,5-dimethoxyphenethylamine core structure . First synthesized in the scientific literature in 1954, it was later re-evaluated in the 1970s alongside other mthis compound analogues . As a research chemical, this compound's primary value lies in its interaction with the serotonergic system. In vitro studies show it acts as a serotonin receptor modulator, with particular affinity for the 5-HT2A receptor, a key target for classical psychedelics . Research indicates that this compound and its analogues bind with higher affinity to the 5-HT2A and 5-HT2C receptors compared to mthis compound, making it a potent tool for investigating the structure-activity relationships of psychedelic phenethylamines and their signaling mechanisms . In preclinical behavioral models, this compound produces the head-twitch response in rodents, a behavior associated with psychedelic-like effects . This product is intended for forensic analysis, in vitro pharmacological assays, and biochemical research to advance the understanding of neuropharmacology and receptor dynamics. It is supplied as "For Research Use Only." This chemical is not for diagnostic or therapeutic use, and is strictly not intended for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO3 B1605962 Escaline CAS No. 39201-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3/h7-8H,4-6,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOGRSKNWDNCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1OC)CCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192455
Record name Ethylamine, 3,5-dimethoxy-4-ethoxyphenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39201-82-6
Record name 4-Ethoxy-3,5-dimethoxybenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39201-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Escaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039201826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylamine, 3,5-dimethoxy-4-ethoxyphenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESCALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q13F1C1N8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Derivatization of Escaline

Historical Synthetic Routes to Escaline

The initial synthesis and scientific reporting of this compound were accomplished by Benington and colleagues in 1954. wikipedia.orgwikidoc.orgiiab.mepsychonautwiki.org Following this pioneering work, the compound was re-examined and further investigated in the laboratory of David E. Nichols. In 1977, Nichols' group published research that included the preparation of this compound as part of a series of mthis compound analogues. wikipedia.orgwikidoc.orgiiab.mepsychonautwiki.org

For context within the broader phenethylamine (B48288) class, the parent compound mthis compound (3,4,5-trimethoxyphenethylamine) was first synthesized in 1919 by Ernst Späth. bionity.com Early synthetic methodologies for mthis compound often commenced with 3,4,5-trimethoxybenzaldehyde. This precursor could be transformed into the intermediate 3,4,5-trimethoxynitrostyrene, which was subsequently reduced to mthis compound through various methods, including the use of hydride reagents, catalytic hydrogenation, or zinc in the presence of a mineral acid. bionity.com An improved synthesis of mthis compound was reported by Benington and Morin in 1951, utilizing lithium aluminum hydride for the final reductive step, which reportedly offered enhanced yields. youtube.com These historical approaches to related phenethylamines provide a foundation for understanding the early synthetic considerations for compounds like this compound.

Modern Synthetic Methodologies and Precursor Compounds

This compound's chemical structure is characterized by a phenethylamine core, which consists of a phenyl ring linked to an amino (-NH2) group via an ethyl chain. psychonautwiki.org Specifically, this compound features two methoxy (B1213986) functional groups (-OCH3) positioned at carbons R3 and R5 of the phenyl ring, alongside an ethoxy group (-OCH2CH3) at the R4 position. psychonautwiki.org

Modern synthetic approaches for phenethylamines, including this compound, typically involve multi-step sequences that build upon the aromatic core. While specific detailed "modern" methodologies for this compound distinct from its historical synthesis are not extensively highlighted in the provided information, the re-investigation by Nichols' laboratory in the late 1970s suggests ongoing refinement and optimization of synthetic pathways for this class of compounds. Precursor compounds for this compound synthesis would generally include appropriately substituted aromatic derivatives that allow for the introduction of the ethylamine (B1201723) side chain and the specific alkoxy substituents. A key precursor for the introduction of the 4-ethoxy group is often a compound with a hydroxyl group at the 4-position, such as 3,5-dimethoxy-4-hydroxyphenethylamine (also known as 4-O-Desmethylmthis compound). sigmaaldrich.comwikipedia.org This hydroxyl group can then be alkylated to form the desired ethoxy moiety.

Strategies for Derivatization and Analogue Preparation

Derivatization strategies for this compound and its analogues primarily focus on modifying the substituents attached to the phenyl ring, particularly the alkoxy groups, or introducing other functional groups. This compound itself is a significant analogue of mthis compound, distinguished by its 4-ethoxy substitution. wikipedia.orgwikidoc.org The systematic preparation of various mthis compound analogues, including this compound, proscaline (B1283602), and isoproscaline (B1659368), by laboratories like David E. Nichols' demonstrates a concerted effort to explore the chemical space around these core structures. wikipedia.orgwikidoc.orgiiab.mepsychonautwiki.org

Synthesis of 4-Alkoxy-3,5-Dimethoxy-Phenethylamine Analogues

The synthesis of 4-alkoxy-3,5-dimethoxy-phenethylamine analogues, a class to which this compound belongs, typically involves the alkylation of a phenolic precursor. This compound, being 2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine, is a prime example of such an analogue with an ethyl group at the 4-alkoxy position. wikipedia.orgwikidoc.orgiiab.mepsychonautwiki.orgnih.gov

Other notable analogues within this category include proscaline (4-propoxy-3,5-dimethoxyphenethylamine) and isoproscaline (4-isopropoxy-3,5-dimethoxyphenethylamine). wikipedia.orgwikidoc.orgiiab.mepsychonautwiki.org The general synthetic approach involves starting with 3,5-dimethoxy-4-hydroxyphenethylamine (4-O-Desmethylmthis compound) sigmaaldrich.comwikipedia.org and reacting it with an appropriate alkylating agent. For instance, ethyl iodide would yield this compound, while propyl iodide or isopropyl iodide would yield proscaline or isoproscaline, respectively. This method allows for the systematic variation of the alkyl chain length and branching at the 4-position.

Table 1: Examples of 4-Alkoxy-3,5-Dimethoxy-Phenethylamine Analogues

Compound Name4-Alkoxy Group
This compoundEthoxy (-OCH2CH3)
ProscalinePropoxy (-OCH2CH2CH3)
IsoproscalineIsopropoxy (-OCH(CH3)2)

Introduction of Other Substituents (e.g., Fluorination)

Beyond the variation of alkoxy groups, strategies for derivatization can involve the introduction of other substituents onto the phenyl ring, leading to a diverse range of analogues. While direct fluorination of this compound is not explicitly detailed in the provided information, the existence of related phenethylamines with halogenated substituents indicates that such modifications are chemically feasible within this class.

For example, 2C-TFM (4-trifluoromethyl-2,5-dimethoxyphenethylamine) incorporates a trifluoromethyl group (-CF3) at the 4-position, demonstrating the possibility of introducing highly electronegative and bulky halogenated alkyl groups. wikipedia.orgnih.gov This suggests that synthetic routes could be adapted to introduce fluorine atoms directly or as part of larger substituents.

Other examples of diverse substitutions found in related phenethylamines (often referred to as "2C" compounds due to their two carbons in the ethylamine chain) include:

Alkyl groups: Methyl (e.g., 2C-D, 2,5-dimethoxy-4-methylphenethylamine) wikidata.orgwikipedia.org, Ethyl (e.g., 2C-E, 2,5-dimethoxy-4-ethylphenethylamine) wikipedia.orgwikidata.org, and Propyl (e.g., 2C-P, 2,5-dimethoxy-4-propylphenethylamine) wikipedia.orgwikidata.org.

Thioalkyl groups: Methylthio (e.g., 2C-T, 4-methylthio-2,5-dimethoxyphenethylamine) wikipedia.org.

Table 2: Examples of Phenethylamine Analogues with Diverse Substituents

Compound NameR4 Substituent
2C-DMethyl (-CH3)
2C-EEthyl (-CH2CH3)
2C-PPropyl (-CH2CH2CH3)
2C-TFMTrifluoromethyl (-CF3)
2C-TMethylthio (-SCH3)

Pharmacological Research on Escaline Mechanisms

Investigation of Receptor Binding Profiles

Research into the receptor binding profile of Escaline and related 4-alkoxy-3,5-dimethoxy-phenethylamines has been conducted to determine their affinity for key monoamine targets. These studies utilize target-specific transfected cells to assess how strongly these compounds bind to various receptors. researchgate.netnih.gov Generally, compounds in this "scaline" family exhibit a range from weak to moderately high affinity for the serotonin (B10506) 5-HT2A receptor. researchgate.netnih.gov For the scaline series of compounds, no significant preference was observed between the 5-HT2A, 5-HT2C, and 5-HT1A receptors. nih.govnih.gov Notably, potent affinity for non-serotonergic targets has not been a characteristic finding for this class of compounds. nih.govnih.gov

Table 1: Receptor Binding Affinities (Kᵢ) of this compound This table presents the binding affinities of this compound at various human (h) and rat (r) receptors. The Kᵢ value represents the concentration of the compound required to occupy 50% of the receptors in vitro. A lower Kᵢ value indicates a higher binding affinity.

Receptor Kᵢ (nM)
h5-HT₁ₐ >10,000
h5-HT₂ₐ 1,000
h5-HT₂C 4,200
hα₁ₐ Adrenergic >10,000
hα₂ₐ Adrenergic >10,000
hD₂ Dopaminergic >10,000
rTAAR₁ 1,800

This compound's interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors are a primary focus of pharmacological studies. In vitro binding assays have shown that this compound binds to the human 5-HT2A receptor with a dissociation constant (Kᵢ) of 1,000 nM. researchgate.net Its affinity for the human 5-HT2C receptor is lower, with a Kᵢ value of 4,200 nM. researchgate.net For the human 5-HT1A receptor, this compound demonstrates a very low affinity, with a Kᵢ value greater than 10,000 nM, indicating weak interaction at this site. researchgate.net Compared to the parent compound Mthis compound, related scaline compounds have been shown to bind with significantly higher affinities to 5-HT2A and 5-HT2C receptors. nih.gov

The binding profile of this compound at adrenergic receptors has also been evaluated. Studies investigating its affinity for human α1A and α2A adrenergic receptors found that this compound has a very low affinity for both subtypes. researchgate.netnih.gov The Kᵢ values for both the α1A and α2A receptors were determined to be greater than 10,000 nM. researchgate.net This indicates that this compound does not bind significantly to these adrenergic receptors at concentrations where it interacts with serotonergic targets. researchgate.netnih.gov This lack of potent affinity at non-serotonergic targets is a general characteristic observed for scaline derivatives. nih.gov

To understand the full scope of its pharmacological profile, this compound's affinity for the dopaminergic system has been explored. Specifically, its interaction with the human dopamine (B1211576) D2 receptor was assessed. Research has demonstrated that this compound possesses a low affinity for the D2 receptor, with a Kᵢ value reported as greater than 10,000 nM. researchgate.netnih.gov This suggests that direct interaction with the D2 receptor is not a primary mechanism of action for this compound. researchgate.net

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that responds to trace amines, a class of endogenous compounds structurally related to classical monoamine neurotransmitters. frontiersin.orgyoutube.com Given this compound's structure, its interaction with TAAR1 has been a subject of investigation. Studies on rat TAAR1 have shown that this compound binds with a Kᵢ value of 1,800 nM. researchgate.net Most phenethylamine (B48288) derivatives, including this compound, bind to rat TAAR1 within the micromolar range. nih.gov However, investigations into the functional activity at human TAAR1 showed that none of the examined scaline compounds, including this compound, activated the human receptor. nih.gov

Analysis of Receptor Activation and Efficacy (in vitro models)

Beyond determining binding affinity, it is crucial to understand whether the binding of a compound to a receptor results in a cellular response. This is known as receptor activation or functional activity, and it is assessed using in vitro models. Efficacy refers to the maximal response a compound can produce, while potency refers to the concentration required to elicit a half-maximal response (EC₅₀). nih.gov Research on this compound has included functional assays to characterize its activity, particularly at serotonin receptors. researchgate.netnih.gov

Table 2: Receptor Activation and Efficacy of this compound This table details the functional activity of this compound at human 5-HT₂ₐ and 5-HT₂B receptors. EC₅₀ represents the concentration for half-maximal potency, and Eₘₐₓ (%) indicates the maximum efficacy relative to the endogenous ligand, serotonin (5-HT).

Receptor Potency (EC₅₀, nM) Efficacy (Eₘₐₓ, %)
h5-HT₂ₐ 260 98
h5-HT₂B 2,700 83

Functional studies have confirmed that this compound acts as an agonist at the human 5-HT2A receptor. researchgate.net It demonstrates full agonist activity, with an efficacy (Eₘₐₓ) of 98% relative to serotonin. researchgate.net The potency (EC₅₀) at this receptor is 260 nM. researchgate.net At the human 5-HT2B receptor, this compound also shows agonist activity but with lower potency and efficacy. Its EC₅₀ value is 2,700 nM, and it acts as a partial agonist with an efficacy of 83%. researchgate.net Studies on the broader class of scalines show that extending the 4-alkoxy substituent, as in this compound, tends to enhance activation potency and efficacy at the 5-HT2A receptor but not at the 5-HT2B receptor. nih.govnih.gov

Modulation of Monoamine Transporters (inhibition potencies)

Research into the direct interaction of this compound with monoamine transporters—specifically the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET)—is limited. However, data from its parent compound, mthis compound, provides insight into the expected activity for this class of phenethylamines. Mthis compound has been shown to have a negligible affinity for the primary monoamine transporters. wikipedia.org This suggests that the primary mechanism of action is not related to the inhibition of neurotransmitter reuptake.

Studies on mthis compound report high Ki values, which indicate a very low potency for inhibiting these transporters. wikipedia.org An inhibition constant (Ki) represents the concentration of a ligand required to occupy 50% of the receptors in the absence of a competing ligand; a higher Ki value corresponds to lower binding affinity. The reported inhibition potencies for mthis compound are detailed in the table below.

TransporterInhibition Potency (Ki) for Mthis compound
Serotonin Transporter (SERT)> 30,000 nM
Dopamine Transporter (DAT)> 30,000 nM
Norepinephrine Transporter (NET)> 30,000 nM

In vitro Cellular Studies of Signal Transduction Pathways

The principal mechanism of action for this compound and related phenethylamine hallucinogens is mediated through their interaction with serotonin receptors. researchgate.net Extensive in vitro research has identified the serotonin 5-HT2A receptor as the primary molecular target responsible for the pharmacological effects of these compounds. researchgate.netnih.gov The 5-HT2A receptor is a G-protein-coupled receptor (GPCR), and its activation by an agonist like this compound initiates a cascade of intracellular signaling events. biorxiv.org

Upon binding to the 5-HT2A receptor, hallucinogenic agonists trigger a conformational change in the receptor, which in turn activates specific heterotrimeric G-proteins. The canonical signaling pathway for the 5-HT2A receptor involves coupling to the Gαq family of G-proteins. biorxiv.org Activation of Gαq leads to the stimulation of the enzyme phospholipase C (PLC). nih.gov

Furthermore, studies have revealed that hallucinogenic agonists engage in "biased agonism," activating a distinct signaling profile compared to non-hallucinogenic 5-HT2A agonists. Research indicates that while both types of agonists activate the Gαq/PLC pathway, the response to hallucinogens also involves pertussis toxin (PTX)-sensitive Gi/o proteins. nih.gov

The sequence of the primary signal transduction pathway is outlined below.

StepEventEffector/Molecule
1Agonist BindingThis compound binds to the 5-HT2A receptor.
2G-Protein Activationq and Gi/o proteins are activated.
3Enzyme StimulationPhospholipase C (PLC) is stimulated by Gαq.
4Second Messenger ProductionPLC hydrolyzes PIP2 into IP3 and DAG.
5Downstream EffectsIP3 and DAG lead to further intracellular changes, including calcium mobilization and protein kinase C activation.

Structure Activity Relationship Sar Studies of Escaline and Analogues

Methodological Approaches to SAR Analysis in Phenethylamines

Structure-Activity Relationship (SAR) analysis in phenethylamines employs a variety of methodological approaches to understand the relationship between chemical structure and biological activity. A primary method involves in vitro receptor binding assays, which quantify the affinity of phenethylamine (B48288) derivatives for various monoamine receptors. Key targets include serotonergic receptors such as 5-HT2A, 5-HT2C, and 5-HT1A, as well as adrenergic α1A and α2A, dopaminergic D2 receptors, and monoamine transporters. nih.govscitoys.comwmcloud.orguni.lu These assays determine the binding constants (Ki values), providing insights into how structural changes affect a compound's ability to bind to a specific receptor. nih.govscitoys.comuni.lu

Beyond mere binding, functional assays are crucial for assessing the activation potency and efficacy of these compounds at their target receptors, such as 5-HT2A, 5-HT2B, and trace amine-associated receptor 1 (TAAR1). nih.govscitoys.comwmcloud.orguni.lu By evaluating both binding affinity and functional activity, researchers can gain a comprehensive understanding of a compound's pharmacological profile. SAR is systematically determined by classifying and analyzing the effects of substitutions at various positions (R1-R7) on the phenethylamine backbone. nih.gov Computational studies, including ab initio calculations and empirical potential functions, are also utilized to analyze the conformational properties of phenethylamines, providing theoretical insights into their preferred binding orientations and interactions with receptors.

Influence of 4-Position Alkoxy Group Homologation on Receptor Binding and Potency

Escaline (3,5-dimethoxy-4-ethoxyphenethylamine) is a classic example of a "scaline," a class of 4-alkoxy-3,5-dimethoxyphenethylamines structurally related to mthis compound (3,4,5-trimethoxyphenethylamine). nih.gov SAR studies have extensively investigated the impact of modifying the alkoxy group at the 4-position on receptor binding and pharmacological potency.

A consistent finding across studies is that extending the 4-alkoxy substituent generally increases binding affinities at both 5-HT2A and 5-HT2C receptors for both scalines and 2,5-dimethoxy-4-alkyloxy substituted phenethylamine derivatives. nih.govscitoys.comwmcloud.orguni.lu For scalines, this homologation also enhances activation potency and efficacy at the 5-HT2A receptor, although this effect was not observed for the 5-HT2B receptor. nih.govwmcloud.org In contrast, for 2,5-dimethoxy-4-alkyloxy derivatives, the effects on activation potency and efficacy were mixed. scitoys.comuni.lu The introduction of fluorinated 4-alkoxy substituents has also been shown to generally increase 5-HT2A and 5-HT2C receptor binding affinities, alongside an increase in activation potency and efficacy at the 5-HT2A and 5-HT2B receptors. nih.govwmcloud.org

This compound itself is notably more potent than its parent compound, mthis compound, being approximately 5- to 8-fold more potent in humans. Other analogues within the 3,4,5-series, such as Proscaline (B1283602) (4-propoxy-3,5-dimethoxyphenethylamine) and Allylthis compound (4-allyloxy-3,5-dimethoxyphenethylamine), are also recognized among the most potent phenethylamines in this series. nih.gov This increased potency is directly linked to the lengthening of the 4-methoxy group to ethoxy or propoxy, which significantly enhances the effects of mthis compound and other 3,4,5-trimethoxy-substituted phenylalkylamines.

The following table illustrates the relative potencies of some 4-alkoxy-substituted phenethylamines compared to mthis compound:

Compound4-Position SubstituentStructural TypeRelative Potency (vs. Mthis compound)
Mthis compoundMethoxy (B1213986)3,4,5-trimethoxyphenethylamine1x
This compoundEthoxy3,5-dimethoxy-4-ethoxyphenethylamine5-8x
ProscalinePropoxy3,5-dimethoxy-4-propoxyphenethylamineSignificantly increased nih.gov
Allylthis compoundAllyloxy3,5-dimethoxy-4-allyloxyphenethylamineSignificantly increased nih.gov
Methallylthis compound (B12331354)Methallyloxy3,5-dimethoxy-4-methylallyloxyphenethylamineSignificantly increased nih.gov

Impact of α-Methylation on Pharmacological Profiles

The introduction of an α-methyl group (a methyl group at the alpha carbon of the phenethylamine chain) is a significant structural modification that alters the pharmacological profiles of phenethylamines. nih.gov This modification converts a phenethylamine into an amphetamine analogue.

Comparative SAR of 3,4,5-Substituted vs. 2,4,5-Substituted Phenylalkylamines

Psychedelic phenethylamines can be broadly categorized based on their aryl substitution patterns, with 3,4,5-trisubstituted (e.g., mthis compound, this compound) and 2,4,5-trisubstituted (e.g., 2C-B) compounds representing two major classes. nih.gov These two groups exhibit distinct Structure-Activity Relationships.

The 2,4,5-substitution pattern is frequently considered optimal for achieving high receptor affinity and potency among phenethylamines. scitoys.com Compounds with this arrangement, such as NBOMe derivatives or other 2,4,5-trisubstituted phenethylamines, generally bind with significantly higher potency to 5-HT2A receptors compared to their 3,4,5-trisubstituted counterparts like mthis compound and this compound. nih.gov This difference in potency is also reflected in human hallucinogenic data, where rearranging the substituents from a 3,4,5-pattern to a 2,4,5-pattern can increase potency.

Further evidence of these distinct SARs comes from studies involving rigidification of the methoxy groups. Constraining the methoxy groups into rigid dihydrofuran rings can maintain activity in 2,4,5-substituted phenethylamines, but it proves detrimental to the activity of 3,4,5-substituted compounds. This suggests different binding modes or conformational requirements for optimal interaction with the target receptors between these two classes. Additionally, 3,4,5-tri-O-substituted phenethylamines undergo a different amino oxidase-based metabolism compared to 2,4,5-tri-O-substituted phenethylamines. nih.gov These fundamental differences in binding, metabolism, and conformational flexibility underscore the unique SAR profiles governing the activity of 3,4,5-substituted versus 2,4,5-substituted phenylalkylamines.

Computational Modeling and Prediction of Receptor Interactions

Computational modeling plays an increasingly vital role in predicting and understanding the complex interactions between chemical compounds like this compound and their target receptors. These methods complement in vitro and in vivo studies by providing molecular-level insights into SAR.

Techniques such as molecular docking are widely used to predict the binding modes and affinities of phenethylamine derivatives to specific receptor sites, particularly serotonin (B10506) receptors. This involves computationally fitting a ligand into the active site of a receptor protein and estimating the binding energy. Quantitative Structure-Activity Relationship (QSAR) models are also employed, which establish mathematical relationships between a compound's molecular descriptors (e.g., physicochemical properties, structural features) and its biological activity. These models can predict the activity of novel compounds based on their structure. Furthermore, molecular dynamics (MD) simulations offer a dynamic view of ligand-receptor interactions, allowing researchers to observe conformational changes in both the ligand and the receptor over time, providing a more realistic representation of the binding process and the stability of the ligand-receptor complex. Computational studies, including ab initio calculations, contribute to understanding the conformational preferences of phenethylamines, which is crucial for predicting their interactions within the receptor binding pocket. These computational approaches are instrumental in guiding the rational design of new phenethylamine analogues with desired pharmacological profiles.

Analytical Methodologies for Research and Identification

Development of Advanced Spectrometric Techniques

Advancements in analytical instrumentation are fundamental to mitigating the challenges posed by NPS. oup.comrti.org Spectrometric techniques, particularly when coupled with chromatographic separation, form the cornerstone of NPS analysis. tandfonline.com These methods provide reliable identification and the sensitivity required to detect substances that may be potent at very low concentrations. tandfonline.com High-resolution mass spectrometry (HRMS) has become increasingly valuable for its ability to elucidate the structures of unknown compounds. oup.comrti.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a predominant technique for the analysis of NPS, including phenethylamines like escaline, in various biological and non-biological samples. tandfonline.comnih.gov This method offers high sensitivity and specificity, making it suitable for detecting trace amounts of a substance and its metabolites in complex matrices such as urine, blood, and hair. nih.govnih.gov

In a typical LC-MS/MS setup, the sample is first separated on a chromatographic column, after which the analyte is ionized and fragmented. The resulting mass-to-charge (m/z) ratios of the precursor and product ions create a specific fingerprint for the compound. For instance, a method developed for the related compound mthis compound monitored specific transitions (m/z 212.3 → m/z 180.3 and m/z 212.3 → m/z 195.2) for confident identification. nih.govsemanticscholar.org Similar principles are applied to develop assays for this compound, where specific ion transitions would be selected based on its molecular structure. The sensitivity of these methods can reach the picogram per milligram level in hair samples and micrograms per liter in urine. nih.govnih.gov

Table 1: Example LC-MS/MS Parameters for Analysis of Related Phenethylamines

AnalyteMatrixChromatographic ColumnIonization ModeMonitored Transitions (m/z)Limit of Detection (LOD)
Mthis compoundUrineHyPURITY C18Positive ESI212.3 → 180.3, 195.23-5 µg/L nih.govsemanticscholar.org
Mthis compound & MetabolitesPlasmaAcquity Premier HSS T3 C18Positive ESIAnalyte-specific1.25-12.5 ng/mL nih.gov
Various PhenethylaminesHairNot SpecifiedPositive ESICompound-specificpg/mg range nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful and widely used technique for the identification of NPS. oup.com It is particularly effective for volatile and thermally stable compounds. For many phenethylamines, a derivatization step, such as trimethylsilylation, is often employed to increase their volatility and improve chromatographic performance. researchcommons.org

In GC-MS analysis, the sample is vaporized and separated in a long capillary column before entering the mass spectrometer. cuny.edu The mass spectrometer ionizes the molecules, typically using electron ionization (EI), which generates a reproducible fragmentation pattern that serves as a chemical fingerprint. frontiersin.org This pattern can be compared against spectral libraries for positive identification. researchcommons.org GC-MS methods have been successfully used to identify a wide range of drugs and their metabolites in forensic samples. researchcommons.orgnih.gov While sometimes less sensitive than LC-MS/MS for certain applications, GC-MS remains a robust and reliable confirmatory technique in forensic toxicology. oup.comcuny.edu

Table 2: Typical GC-MS Methodological Parameters

ParameterDescriptionCommon Application
Injection ModeSplit or Splitless injection of the vaporized sample. cuny.eduDrug analysis in seized materials or biological extracts. cuny.edu
ColumnCapillary column with a specific stationary phase coating.Separation of complex mixtures. cuny.edu
IonizationElectron Ionization (EI) is common, producing characteristic fragmentation. frontiersin.orgStructural elucidation and library matching. researchcommons.org
DetectionSingle Ion Monitoring (SIM) for targeted analysis or Full Scan for screening. frontiersin.orgTrace analysis (SIM) or general screening (Full Scan). researchcommons.orgfrontiersin.org
DerivatizationChemical modification (e.g., silylation) to increase volatility. researchcommons.orgAnalysis of polar compounds like phenethylamines.

Challenges in Analytical Method Development for Novel Psychoactive Substances (NPS)

The analysis of NPS like this compound presents significant and ongoing challenges for analytical toxicology and forensic laboratories. oup.combrjac.com.br These difficulties stem from the very nature of the NPS market, which is designed to circumvent existing drug laws by constantly introducing new, structurally modified compounds. brjac.com.brnih.gov

A primary obstacle in the identification of new NPS is the unavailability of certified reference standards. brjac.com.brnih.gov Analytical techniques like LC-MS/MS and GC-MS rely on comparison with a known, pure standard of the substance for unambiguous identification and quantification. nih.gov When a new analogue of this compound appears on the market, commercial suppliers may not have had time to synthesize and validate a reference standard. nih.gov This forces laboratories to rely on more complex and time-consuming methods for tentative identification, such as high-resolution mass spectrometry to determine the chemical formula and detailed interpretation of fragmentation patterns. oup.com This lack of standards hinders the validation of analytical methods and the ability of laboratories to provide timely and confirmed results. nih.gov

Many NPS, including phenethylamines, can exist as structural or stereoisomers (enantiomers). nih.govgoogle.com These isomers can have identical mass spectra, making them indistinguishable by standard MS techniques. However, they may possess different pharmacological and toxicological properties. Therefore, the ability to separate and differentiate between isomers is crucial.

Specialized chromatographic techniques, often involving chiral columns or the use of chiral derivatizing agents, are required to separate enantiomers. nih.govnih.gov For example, methods have been developed using chiral reagents to separate phenethylamine (B48288) enantiomers, allowing for their individual detection by chromatography. nih.gov The development and validation of these stereoselective methods add another layer of complexity to the analysis of NPS. nih.gov

The NPS market is characterized by its extreme dynamism and rapid turnover. oup.comrsc.org Once a specific compound is identified and legally controlled, clandestine labs quickly synthesize and distribute new, unregulated analogues. nih.govojp.gov This constant evolution means that analytical laboratories are in a perpetual race to update their testing methods and reference libraries. brjac.com.brtandfonline.com A substance may only be prevalent for a few months before it is replaced by a new one. ojp.gov This rapid emergence requires laboratories to invest in non-targeted testing workflows and data-mining strategies to detect previously unknown compounds proactively. ojp.gov

Role of Analytical Chemistry in Research and Development of Phenethylamine Analogues

Analytical chemistry is fundamental to the research and development of phenethylamine analogues, including this compound. researchgate.netnih.gov It provides the essential tools and methodologies for the identification, characterization, and quantification of these compounds, which is a prerequisite for any further scientific investigation. nih.gov The emergence of new psychoactive substances (NPS), particularly hallucinogenic phenethylamines, presents a significant challenge that necessitates robust analytical methods for unambiguous identification and differentiation from structurally similar compounds. researchgate.net

The development of new bioactive 2-phenethylamines relies heavily on analytical techniques to confirm the synthesis of the target molecule, assess its purity, and elucidate its structure. researchgate.netmdpi.com In forensic chemistry, the profiling or chemical fingerprinting of these substances is crucial for linking samples, identifying manufacturing methods, and tracking distribution networks. nih.govunodc.org Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are considered gold standards for this purpose. nih.gov These methods, along with spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR), form the cornerstone of research into phenethylamine analogues.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and thermally stable compounds like phenethylamines. nih.govresearchgate.net In the research and development context, GC-MS is critical for separating complex mixtures and identifying individual components based on their retention time and mass spectrum. nist.gov The mass spectrum provides a molecular fingerprint that can be used to identify a compound by comparing it to libraries of known spectra. nist.gov

A key role of GC-MS is the differentiation of structural isomers, which is a common challenge with phenethylamine analogues. researchgate.net Electron ionization GC-MS can often distinguish between isomers that may have similar properties. researchgate.net For compounds that are not readily volatile, derivatization techniques can be employed to improve their chromatographic behavior. For example, trimethylsilyl (TMS) derivatives of some analogues have been successfully separated and analyzed using GC-MS. researchgate.net Methods have been developed for the determination of mthis compound, a close structural analogue of this compound, in various samples, including hair, demonstrating the sensitivity of the technique. nih.gov

Table 1: Example GC-MS Parameters for Phenethylamine Analogue Analysis

Parameter Value / Description Reference
Technique Gas Chromatography-Mass Spectrometry (GC-MS/MS) nih.gov
Ionization Mode Positive Chemical Ionization nih.gov
Application Determination of mthis compound in hair samples nih.gov
Significance Enables long-term information on substance use and confirms the identity of the analyte in complex biological matrices. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is an indispensable tool for the analysis of phenethylamine analogues. researchgate.net It is especially useful for compounds that are not suitable for GC-MS due to thermal instability or low volatility. nih.gov LC-MS/MS methods offer high sensitivity and specificity, making them ideal for quantifying trace amounts of substances in complex biological matrices like plasma and urine. nih.govnih.gov

In the research and development of phenethylamine analogues, LC-MS/MS is used to develop bioanalytical methods for pharmacokinetic studies. nih.govresearchgate.net For instance, a validated LC-MS/MS method was developed for the rapid quantification of mthis compound and its major metabolites in human plasma. nih.govresearchgate.net Such methods are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted. The technique utilizes specific precursor-to-product ion transitions in a process called selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to achieve high selectivity and sensitivity. nih.govnih.gov

Table 2: Example LC-MS/MS Method Parameters for Mthis compound Analysis in Urine

Parameter Screening Procedure Confirmation Procedure Reference
Chromatography Column 5-µm HyPURITY C(18) C(18) solid-phase extraction cartridge nih.gov
Detection MS-MS with Selected Reaction Monitoring MS-MS with Selected Reaction Monitoring nih.gov
Precursor Ion (m/z) 212.3 212.3 nih.gov
Product Ion(s) (m/z) 180.3 180.3, 195.2 nih.gov
Internal Standard (m/z) 221.3 → 186.3 (mthis compound-d9) 221.3 → 186.3 (mthis compound-d9) nih.gov
Limit of Detection 3-5 µg/L Not specified nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of novel compounds. vanderbilt.edu It provides detailed information about the carbon-hydrogen framework of a molecule, allowing researchers to confirm the identity and structure of newly synthesized phenethylamine analogues. organicchemistrydata.org While GC-MS and LC-MS are excellent for identification and quantification, NMR is the definitive method for determining the precise arrangement of atoms within a molecule. vanderbilt.edu

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most common types used in organic chemistry. vanderbilt.edu For phenethylamine analogues, ¹H NMR spectra have been reported for this compound, proscaline (B1283602), and mthis compound. researchgate.net The chemical shifts, splitting patterns, and integration of the peaks in an NMR spectrum provide critical information. chemguide.co.uksavemyexams.com For example, the symmetrical ring substitution of the 4-alkoxy-3,5-dimethoxyphenethylamines (the "scaline" family) is evident from characteristic peaks in their ¹H NMR spectra, such as the 6H methoxy (B1213986) and 2H aryl proton peaks. researchgate.net This ability to provide detailed structural information is vital during the synthesis and discovery phase of research and development.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. mdpi.com It works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds. mdpi.com The resulting spectrum is a unique fingerprint of the molecule. mdpi.com

In the context of phenethylamine research, FTIR is a valuable tool for initial characterization. It can quickly confirm the presence of key functional groups, such as amine (N-H) bonds, aromatic rings (C-H and C=C bonds), and ether (C-O) linkages, which are characteristic of this compound and its analogues. researchgate.netresearchgate.net While FTIR may not provide the detailed structural information of NMR or the separation capabilities of chromatography, it serves as an important screening and quality control technique during the synthesis and development process. nih.gov

Metabolic Pathway Research in Vitro and Computational

In vitro Studies of Escaline Metabolism

In vitro studies aim to elucidate the enzymatic processes and identify the metabolites formed when a compound is exposed to biological systems, such as liver enzymes. While specific, detailed in vitro metabolic studies solely focused on this compound are not extensively documented in the available literature, insights can be derived from research on related phenethylamine (B48288) derivatives.

Hepatic microsomal enzymes, primarily Cytochrome P450 (CYP450) and Monoamine Oxidase (MAO), play significant roles in the Phase I metabolism of many xenobiotics, including phenethylamines nih.govcam.ac.ukwikipedia.orgnih.govresearchgate.net. These enzymes are predominantly found in the liver's endoplasmic reticulum and are responsible for introducing polar groups or exposing existing ones, making compounds more water-soluble for excretion wikipedia.orgnih.gov.

For mthis compound, a close structural analogue of this compound, its primary metabolic pathway involves oxidative deamination nih.gov. The specific enzymes mediating this deamination are a subject of ongoing discussion, though mthis compound has been reported to be a poor or negligible substrate for highly purified human MAO in in vitro studies nih.gov. Furthermore, in vitro studies with human liver microsomes suggest that mthis compound is not subject to metabolism by CYP2D6 nih.gov.

While direct in vitro evidence detailing the specific CYP450 isoforms or MAO activity responsible for this compound's metabolism is limited, studies on other phenethylamine derivatives like proscaline (B1283602) and methallylthis compound (B12331354) have utilized human liver microsomes (HLMs) to investigate their metabolic fates researchgate.netresearchgate.net. This indicates that HLMs are a relevant model for studying the metabolism of this compound and similar compounds. The cytotoxicity of mthis compound derivatives, including 2C phenethylamines and their N-benzylphenethylamine (NBOMe) analogues, has been shown to be influenced by the inhibition of CYP450 enzymes, suggesting a role for CYP3A4 and CYP2D6 in their detoxification or bioactivation in certain cell lines cam.ac.uk. Given this compound's classification within the phenethylamine class, it is plausible that similar enzymatic systems would be involved in its in vitro biotransformation.

The identification of metabolic intermediates provides critical information about the pathways a compound undergoes within a biological system. For mthis compound, in vivo and in vitro studies have identified several metabolites resulting from oxidative deamination, N-acetylation, O-demethylation, and conjugation nih.govnih.govkaysnyderattorney.com. Key mthis compound metabolites include 3,4,5-trimethoxyphenylacetic acid (TMPAA), formed via deamination, and N-acetylmthis compound nih.gov. In vitro studies with rabbit liver enzyme preparations have also shown mthis compound demethylation to phenolic diethers, such as 2-hydroxy-1,3-dimethoxyderivative and 3-hydroxy-1,2-dimethoxyderivative bionity.com.

For structurally related phenethylamines such as proscaline and methallylthis compound, in vitro studies using human liver microsomes have identified hydroxylated and N-acetylated products as major metabolites researchgate.netresearchgate.net. Given the structural similarities between this compound and these compounds, it is hypothesized that this compound may undergo similar metabolic transformations, leading to hydroxylated and N-acetylated intermediates. However, specific identified metabolic intermediates for this compound itself are not explicitly detailed in the provided search results.

In silico Prediction and Computational Modeling of Metabolic Fates

In silico (computational) prediction and modeling are increasingly utilized in drug discovery and toxicology to forecast metabolic fates, identify potential sites of metabolism (SOMs), and elucidate the structures of metabolites cam.ac.uk. These methods leverage computational chemistry and bioinformatics to analyze a compound's chemical structure and predict its interactions with metabolizing enzymes, primarily CYP450s cam.ac.uk.

Computational approaches can be broadly categorized into ligand-based methods, which infer metabolism based on the chemical structure and characteristics of the substrate, and structure-based methods, which model the interaction between the substrate and the enzyme. These models are valuable for predicting metabolic stability and informing the design of compounds with improved pharmacokinetic profiles.

For related new psychoactive substances like proscaline and methallylthis compound, computational prediction models (in silico) have been successfully employed as complementary tools to in vitro and in vivo studies to identify their metabolic profiles researchgate.netresearchgate.net. While the specific in silico prediction results for this compound are not detailed in the provided information, the applicability of these computational methods to phenethylamine derivatives suggests that similar approaches could be used to predict this compound's metabolic sites and products.

Comparative Metabolism with Structurally Related Compounds (e.g., Mthis compound, Proscaline)

This compound (3,5-dimethoxy-4-ethoxyphenethylamine) is a phenethylamine derivative with a close structural relationship to mthis compound (3,4,5-trimethoxyphenethylamine) and proscaline (4-propoxy-3,5-dimethoxyphenethylamine) researchgate.netbionity.com. This compound is specifically described as the 4-ethoxy analogue of mthis compound researchgate.net. This structural similarity implies that their metabolic pathways may share common features.

Comparative studies highlight that this compound and Proscaline are generally more potent than mthis compound in their pharmacological effects nih.govnih.gov. While this refers to their pharmacological activity rather than metabolism, it underscores the impact of subtle structural changes (e.g., the length of the alkoxy chain at the 4-position) within this class of compounds.

Regarding metabolism, mthis compound undergoes oxidative deamination as a primary pathway, along with N-acetylation, O-demethylation, and conjugation nih.govnih.gov. For proscaline and methallylthis compound, recent studies have identified hydroxylation and N-acetylation as major metabolic pathways in human liver microsomes, supported by in silico predictions researchgate.netresearchgate.net. Given this compound's position as the 4-ethoxy analogue, it is reasonable to infer that its metabolism may also involve similar phase I reactions such as hydroxylation (e.g., at the aromatic ring or the ethoxy group) and O-demethylation, as well as phase II conjugation reactions like N-acetylation, similar to its mthis compound and proscaline counterparts. However, the exact extent and specific sites of these transformations for this compound would require dedicated research.

Challenges and Future Directions in Escaline Research

Methodological Complexities in Investigating Novel Phenethylamines

Investigating novel phenethylamines, including Escaline, is fraught with methodological complexities primarily due to their rapid emergence and structural diversity, which often outpace the development of established analytical protocols. A significant challenge is the frequent lack of certified reference standards for newly appearing compounds, making accurate identification, detection, and quantification particularly difficult in seized materials and biological samples mdpi.combrjac.com.brnih.gov. Traditional immunoassay screening methods are often ineffective for NPS, as these compounds may not cross-react with tests designed for conventional drugs of abuse nih.gov.

Furthermore, conducting controlled clinical trials for psychoactive substances like this compound faces unique difficulties. Blinding participants and researchers to treatment conditions can be challenging due to the acute and intense effects of these compounds, potentially introducing bias into study outcomes psychiatryonline.orgserenityprofessionalcounseling.com.

Future directions to mitigate these complexities include the continued advancement of analytical instrumentation, such as high-resolution mass spectrometry (HRMS), which is fundamental for reliable identification and sensitivity in NPS analysis mdpi.comnih.govcfsre.orgnih.gov. The application of artificial intelligence (AI) and machine learning is also emerging as a promising tool for NPS identification, spectral prediction, and enhancing analytical chemistry workflows mdpi.com. Developing more sensitive and selective analytical methods for detecting this compound and its metabolites in various matrices remains a critical research focus ous-research.no.

Advancing Understanding of Structure-Mechanism Relationships beyond Receptor Binding

A deeper understanding of this compound's structure-mechanism relationships (SMR) extends beyond simple receptor binding to encompass a comprehensive elucidation of its downstream cellular and physiological effects. Current understanding of the precise differences in mechanisms among various psychedelic compounds, including phenethylamines, is considered primitive nih.gov. Challenges arise from the difficulty in achieving selective binding to receptor isoforms, as these often share a high degree of sequence homology in their ligand binding sites frontiersin.org.

Future research should aim to diversify the chemical space around psychedelics to gain a more profound understanding of the mechanisms underlying their effects nih.gov. This involves investigating how subtle structural modifications in phenethylamines like this compound alter their behavior at monoaminergic receptors and beyond frontiersin.org. Exploration of downstream signaling pathways, including G protein-independent pathways mediated by β-arrestins, is crucial for a complete SMR profile frontiersin.org. Computational tools, such as molecular modeling, quantitative structure-activity relationship (QSAR) analysis, and predictive analytics, are vital for predicting pharmacological profiles, optimizing drug candidates, and providing insights into binding mechanisms wikipedia.orgosu.edusciencenews.dkuoa.gropenaccessjournals.comtijer.orgmdpi.com. These computational approaches can guide synthetic efforts and contribute to understanding neuroplastic mechanisms induced by these compounds uoa.grwisc.edu.

Ethical Considerations in Research on Psychoactive Compounds (from a research conduct perspective)

Research on psychoactive compounds like this compound presents distinct ethical considerations, primarily from a research conduct perspective. A core challenge lies in obtaining truly informed consent, as the profound and acute changes in consciousness induced by these substances can be difficult for participants to fully comprehend or anticipate prior to the experience psychiatryonline.orgserenityprofessionalcounseling.commonash.edunih.govhhs.gov. This is further complicated by the potential for participant vulnerability during altered states of consciousness psychiatryonline.orgnih.govacrpnet.org. The difficulty in blinding studies, where participants can often discern whether they have received the active compound or a placebo, also poses an ethical challenge to maintaining research integrity and minimizing bias psychiatryonline.orgserenityprofessionalcounseling.com.

Protecting the identity and sensitive information of participants, especially those from vulnerable populations or those involved in illegal drug markets, is paramount transformdrugs.org. Researchers must also navigate ethical concerns related to suggestibility and the appropriate use of therapeutic touch in clinical settings involving psychoactive substances hhs.govacrpnet.org. Ensuring equitable access to research trials and providing adequate post-trial care are additional ethical imperatives monash.edunih.govacrpnet.org.

Future directions involve developing enhanced consent protocols that provide a more comprehensive educational process about the nature of these treatments, acknowledging the unique experiences they may induce psychiatryonline.orgnih.gov. Systematic approaches are needed to assess patients' capacity for consent, particularly for individuals with severe or intractable conditions who may have diminished competence nih.gov. The development and adherence to specific ethical guidelines tailored to psychedelic research are crucial for addressing these unique issues and ensuring responsible scientific conduct monash.edutransformdrugs.org.

Interdisciplinary Research Approaches

The inherent complexity of novel psychoactive substances necessitates highly interdisciplinary research approaches. Combining expertise from synthetic chemistry, pharmacology, analytical chemistry, and computational science is crucial for comprehensive drug discovery and development wikipedia.orgosu.eduuoa.gropenaccessjournals.com.

Synthetic Chemistry: This discipline is fundamental for designing and synthesizing new chemical entities, including novel phenethylamines like this compound, and for modifying their molecular structures to optimize therapeutic candidates wikipedia.orgosu.eduuoa.gropenaccessjournals.comtandfonline.com. Developing efficient and reliable synthetic routes is essential for producing compounds for research and for conducting structure-activity relationship (SAR) studies osu.eduacs.org.

Pharmacology: Pharmacological studies are vital for understanding how this compound interacts with biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profiles, and its mechanisms of action at molecular and cellular levels ous-research.noopenaccessjournals.comous-research.no. This knowledge is critical for evaluating the biological efficacy and safety of new compounds uoa.gr.

Analytical Chemistry: This field provides the tools for characterizing compounds, assessing their purity, detecting impurities, and monitoring stability throughout the research process openaccessjournals.com. Analytical chemists are at the forefront of developing sensitive and selective methods for detecting NPS and identifying their metabolites in various samples, which is crucial for forensic and clinical toxicology mdpi.combrjac.com.brnih.govcfsre.orgnih.govous-research.noous-research.no.

Computational Science: Computational approaches, including molecular modeling, QSAR, predictive analytics, virtual screening, and molecular dynamics simulations, play an increasingly important role. They enable researchers to predict the pharmacological profiles of novel compounds, optimize drug candidates, gain detailed insights into binding mechanisms, and rationally guide synthetic efforts mdpi.comwikipedia.orgosu.edusciencenews.dkuoa.gropenaccessjournals.comtijer.orgmdpi.com.

The integration of these disciplines allows for a synergistic approach, bridging the gap between computational predictions and experimental validation, thereby streamlining the drug discovery process for compounds like this compound uoa.gr. Collaborative efforts across these fields are essential to address the multifaceted challenges posed by the evolving landscape of designer drugs tijer.org.

Navigating Regulatory Frameworks for Research Materials

Navigating the intricate regulatory frameworks governing research materials, particularly controlled substances like this compound, poses significant challenges. In many jurisdictions, including the United States, substances with abuse potential are strictly controlled by agencies such as the Drug Enforcement Administration (DEA) precisionformedicine.comnih.govtechtarget.com. This control often entails lengthy and burdensome processes for obtaining necessary licenses and approvals, which can take several months to years, including federal and state registrations and Institutional Review Board (IRB) approvals precisionformedicine.comtechtarget.com.

International research involving controlled substances is further complicated by varying and often unharmonized regulations across different countries, impacting manufacturing, packaging, storage, and distribution pharmasalmanac.comclinicalsupplyleader.com. Strict security and storage requirements are mandated for controlled substances, often requiring expensive modifications to research laboratories precisionformedicine.comtechtarget.com. Additionally, quotas may be required for the manufacturing of controlled substances for research purposes pharmasalmanac.com. The rapid pace at which novel psychoactive substances emerge often outpaces the enactment of legal measures, creating a regulatory gap that allows new substances to enter the market before they can be controlled mdpi.comtijer.orgmarshallcenter.org. The stigma associated with illicit drugs can also hinder research efforts by creating fear of legal consequences and bias within regulatory bodies transformdrugs.orgnih.gov.

Future directions emphasize the need for proactive and agile regulatory responses to keep pace with the innovation in NPS mdpi.comdlrcgroup.com. Efforts to reschedule or reclassify substances could facilitate research into their therapeutic potential dlrcgroup.com. Enhanced international cooperation is crucial to address the global nature of this issue mdpi.comtijer.org. Some discussions also explore alternative policy approaches, such as legalizing the sale of low-risk NPS to better control the market and ensure quality for research purposes marshallcenter.org.

Q & A

Q. What are the key structural and pharmacological characteristics of Escaline that distinguish it from other phenethylamine derivatives?

this compound (C₁₂H₁₉NO₃) is a phenethylamine derivative with substitutions at the 3, 4, and 5 positions of the aromatic ring: two methoxy groups (3,5-OCH₃) and one ethoxy group (4-OCH₂CH₃). Its molecular weight is 261.7 g/mol, and it exhibits solubility in polar solvents like DMSO (3 mg/mL) and ethanol (10 mg/mL). Unlike mthis compound, which has three methoxy groups, this compound’s ethoxy substitution may alter receptor binding kinetics and metabolic stability . Its primary target is the serotonin 5-HT2A receptor, common among psychedelics, but its potency and binding affinity relative to analogs remain understudied .

Q. How can researchers reliably detect and quantify this compound in biological or synthetic samples?

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a validated method for structural identification. This compound produces unique fragment ions under collision-induced dissociation (CID) at 10–20 eV, including m/z peaks corresponding to ethoxy and methoxy group losses. These patterns differentiate it from structurally similar compounds like Proscaline, which lacks the ethoxy substitution . For quantitative analysis, high-performance liquid chromatography (HPLC) with UV detection at 280 nm is recommended due to this compound’s aromatic chromophore .

Q. What are the primary challenges in synthesizing this compound for controlled laboratory studies?

Key challenges include regioselective ethoxylation of the aromatic ring and avoiding side reactions during amine group introduction. A common synthetic route involves nucleophilic substitution of 3,5-dimethoxy-4-ethoxybenzaldehyde with nitromethane, followed by reduction to the primary amine. Yield optimization requires strict control of reaction temperature (<70°C) and anhydrous conditions to prevent hydrolysis of the ethoxy group .

Advanced Research Questions

Q. How do environmental variables (e.g., pH, solvent polarity) influence this compound’s stability and receptor interaction dynamics?

this compound’s ethoxy group increases hydrophobicity compared to mthis compound, potentially enhancing blood-brain barrier permeability. However, its stability in aqueous environments (e.g., PBS pH 7.2) is limited (half-life <24 hours), necessitating storage in lyophilized form. Computational modeling suggests that the ethoxy group creates steric hindrance at the 5-HT2A receptor’s orthosteric site, reducing binding efficiency by ~30% compared to mthis compound. Experimental validation via radioligand displacement assays (e.g., using [³H]ketanserin) is critical to confirm these predictions .

Q. What methodological frameworks are optimal for resolving contradictory data on this compound’s psychedelic efficacy across preclinical models?

Discrepancies in behavioral studies (e.g., rodent head-twitch response vs. human self-reports) may arise from species-specific receptor expression or pharmacokinetic differences. A hybrid approach combining:

  • In vivo microdialysis to measure serotonin release in rodent prefrontal cortex,
  • fMRI-based functional connectivity analysis in human subjects, and
  • Knockout mouse models lacking 5-HT2A receptors can isolate this compound’s mechanism from confounding variables . Standardized dosing protocols (e.g., mg/kg adjustments for metabolic rate) are essential for cross-species comparisons .

Q. How can researchers design ethically compliant studies investigating this compound’s "set and setting" effects in human trials?

The "set and setting" principle posits that psychological and environmental factors modulate psychedelic outcomes. To operationalize this:

  • Use validated psychometric tools (e.g., Altered States of Consciousness Questionnaire) to quantify subjective experiences.
  • Implement double-blind, placebo-controlled designs with active comparators (e.g., psilocybin).
  • Control for environmental variables (e.g., ambient light, soundscapes) using modular experimental chambers. Ethical approval requires rigorous risk-benefit analysis, emphasizing post-trial integration support for participants .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in neuroimaging studies?

Nonlinear mixed-effects modeling (NLME) accommodates inter-subject variability in pharmacokinetics. For fMRI

  • Seed-based correlation analysis to map changes in default mode network connectivity,
  • Multivariate pattern analysis (MVPA) to classify brain states under escalating doses. Correct for multiple comparisons using false discovery rate (FDR) adjustments, and report effect sizes (e.g., Cohen’s d) with 95% confidence intervals .

Q. How should researchers address inconsistencies in this compound’s reported metabolic pathways across species?

Discrepancies may stem from cytochrome P450 (CYP) isoform differences (e.g., CYP2D6 dominance in humans vs. CYP2C11 in rats). To reconcile

  • Conduct in vitro hepatic microsome assays across species,
  • Use stable isotope-labeled this compound (e.g., ¹³C-ethoxy) for precise metabolite tracking via LC-HRMS,
  • Cross-validate findings with in silico metabolism prediction tools (e.g., MetaSite) .

Research Gaps & Future Directions

Q. What understudied aspects of this compound’s pharmacology warrant priority in funding proposals?

  • Long-term neuroplastic effects : Assess dendritic spine density changes in cortical neurons via longitudinal two-photon imaging.
  • Polypharmacology : Screen off-target interactions with trace amine-associated receptors (TAARs) using β-arrestin recruitment assays.
  • Metabolomic profiling : Identify neuroactive metabolites (e.g., ethoxy-modified tryptamines) via untargeted metabolomics .

Q. How can open-source platforms enhance collaborative this compound research while ensuring data reproducibility?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles by:

  • Depositing raw NMR/GC-MS spectra in public repositories (e.g., Zenodo),
  • Sharing behavioral datasets via platforms like OpenNeuro,
  • Using computational notebooks (e.g., Jupyter) for transparent analysis pipelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.